molecular formula C16H10Cl3N3 B6347577 4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine CAS No. 1354938-83-2

4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

Cat. No.: B6347577
CAS No.: 1354938-83-2
M. Wt: 350.6 g/mol
InChI Key: XIKOLDAOOSBENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine ( 1354938-83-2) is a high-purity pyrimidine derivative supplied for preclinical research applications. This compound features a molecular formula of C16H10Cl3N3 and a molecular weight of 350.63 g/mol . Pyrimidine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, serving as essential scaffolds in numerous pharmaceutical agents due to their presence in nucleotides, nucleic acids, and coenzymes . Structurally related pyrimidine compounds have demonstrated substantial research value in oncology, particularly in investigating mechanisms of apoptosis and cell cycle arrest in leukemia cell lines . Some pyrimidine-based analogues function as potent PI3K inhibitors, demonstrating promising activity against specific cancer subtypes, while others have shown potential to trigger apoptosis by activating caspase-3, Bax, and P53 pathways while suppressing Bcl2 . Additional research areas for structurally similar compounds include exploring fungicidal activities, particularly against Botrytis cinerea, highlighting the versatility of the pyrimidine core in agrochemical research . This product is provided as a research chemical and is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can purchase this compound in various quantities from certified suppliers, with purity verified to meet rigorous research standards .

Properties

IUPAC Name

4-(2-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3/c17-11-4-2-1-3-10(11)15-8-14(21-16(20)22-15)9-5-6-12(18)13(19)7-9/h1-8H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKOLDAOOSBENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The chalcone precursor, 3-(2-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, is synthesized via base-catalyzed Claisen-Schmidt condensation. A mixture of 2-chloroacetophenone (0.02 mol) and 3,4-dichlorobenzaldehyde (0.01 mol) in ethanol is stirred with 40% sodium hydroxide at room temperature for 2–3 hours. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group, yielding the α,β-unsaturated ketone.

Key Parameters :

  • Solvent : Ethanol (10–20 mL)

  • Base : 40% NaOH (10 mL)

  • Temperature : Room temperature (25–30°C)

  • Workup : Acidification with dilute HCl and recrystallization from methanol.

Characterization of Chalcone :

  • IR : C=O stretch at 1665–1680 cm⁻¹, C=C stretch at 1590–1600 cm⁻¹.

  • ¹H-NMR : Trans-olefinic protons as doublets at δ 7.59 ppm (J = 15.1 Hz) and δ 8.06 ppm (J = 15.1 Hz).

Guanidine-Mediated Cyclization

The chalcone intermediate is treated with guanidine hydrochloride in the presence of potassium hydroxide and hydrogen peroxide to form the pyrimidine ring. A mixture of chalcone (0.01 mol), guanidine hydrochloride (0.015 mol), and 50% aqueous KOH (4 mL) in ethanol is refluxed for 1 hour. Hydrogen peroxide (30%, 3.1 mL) is added dropwise to oxidize intermediates and drive the reaction to completion.

Optimized Conditions :

  • Solvent : Ethanol (20 mL)

  • Base : 50% KOH

  • Oxidizing Agent : 30% H₂O₂

  • Temperature : Reflux (78°C)

  • Workup : Ethanol removal under reduced pressure, aqueous wash, and recrystallization from ethanol.

Mechanistic Insights :
Guanidine acts as a cyclizing agent, facilitating nucleophilic attack at the α,β-unsaturated carbonyl group. The reaction proceeds via Michael addition, followed by cyclodehydration to form the pyrimidine core.

Analytical Validation of 4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

Infrared Spectroscopy (IR)

  • NH₂ Stretch : 3360–3370 cm⁻¹ (primary amine).

  • C=N Stretch : 1665–1670 cm⁻¹ (pyrimidine ring).

  • Aromatic C–Cl Stretch : 730–740 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (DMSO-d₆) :

    • δ 7.36–8.34 (m, 9H, aromatic protons).

    • δ 10.05 (s, 2H, N=CH imine).

    • δ 10.22 (s, 2H, pyrimidine C–H).

  • ¹³C-NMR :

    • δ 160.2 (C=N), 145.7–136.2 (aromatic carbons), 131.2 (C–Cl).

Mass Spectrometry

  • Molecular Ion Peak : m/z 419 [M⁺+1] (calculated for C₁₆H₁₀Cl₃N₃).

Comparative Analysis of Synthetic Methodologies

ParameterMethod AMethod B
Chalcone Formation NaOH in ethanol, RTKOH in ethanol, RT
Cyclization Agent Guanidine hydrochlorideGuanidine hydrochloride
Oxidizing Agent NoneH₂O₂
Reaction Time 4–5 hours1 hour
Yield 65–70% (analogous compounds)52% (similar structure)

Key Observations :

  • Method B achieves faster cyclization due to H₂O₂-assisted oxidation, reducing side products.

  • Method A avoids H₂O₂ but requires longer reaction times.

Troubleshooting and Side Reactions

Common Challenges

  • Incomplete Cyclization : Monitored via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).

  • Byproduct Formation : Oxidative byproducts from H₂O₂ require careful stoichiometry.

Purification Techniques

  • Recrystallization : Ethanol or methanol yields >95% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane) for complex mixtures.

Scalability and Industrial Relevance

The protocol is scalable to gram-scale production with consistent yields (50–70%). Industrial adaptations may employ continuous-flow reactors to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The target compound's trichlorinated aryl groups may enhance its anticancer activity compared to analogs with fewer halogens (e.g., 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine) . Electron-withdrawing groups (e.g., -NO₂ in 4-(4-morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine) correlate with antimicrobial efficacy, suggesting chloro substituents may similarly enhance target binding .

Hydrogen Bonding and Planarity :

  • In 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the pyrimidine and benzene rings is 3.99° , indicating near-planar geometry that could optimize π-π stacking in biological systems . Quantum studies on furan-substituted analogs (e.g., DP-1 to DP-3) reveal halogen-dependent hydrogen bonding capacities, with chlorine offering moderate electronegativity compared to fluorine or bromine .

Pharmacological and Industrial Relevance

  • Anticancer Potential: The target compound's potency against HOP-92 highlights its promise in lung cancer research, outperforming indole-derived pyrimidines (e.g., compounds 36 and 37 in ) in specific assays .
  • Antimicrobial Activity : Chloro-substituted analogs (e.g., compound 22 in ) show efficacy against S. aureus, suggesting the target compound may also exhibit broad-spectrum activity.

Q & A

Basic: What are the key structural features of 4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine, and how do they influence its reactivity?

The compound features a pyrimidine ring substituted with an amine group at position 2, a 2-chlorophenyl group at position 4, and a 3,4-dichlorophenyl group at position 5. The chlorine atoms enhance electrophilic substitution reactivity, while the amine group participates in hydrogen bonding and nucleophilic interactions. The steric hindrance from the dichlorophenyl groups may slow down reactions at the pyrimidine core. Structural analogs (e.g., sulfonamide derivatives) suggest that chlorinated aryl groups improve metabolic stability and binding affinity in biological systems .

Basic: What synthetic methodologies are commonly employed for preparing this compound?

A multi-step synthesis typically involves:

Pyrimidine ring formation : Condensation of chlorinated acetophenones with urea or thiourea derivatives under acidic conditions.

Substitution reactions : Introduction of aryl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Amine functionalization : Protection/deprotection strategies (e.g., Boc groups) to ensure regioselectivity.
Key challenges include controlling regiochemistry during aryl group attachment and minimizing dehalogenation side reactions. Optimized protocols use Pd catalysts and microwave-assisted heating to improve yields .

Advanced: How can computational methods guide the optimization of reaction conditions for this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and activation energies for critical steps like aryl coupling. For example:

  • Reaction path searching : Identifies low-energy pathways for aryl group introduction.
  • Solvent effects : COSMO-RS simulations optimize solvent polarity to stabilize intermediates.
  • Catalyst design : Machine learning models screen ligand libraries to enhance Pd-catalyzed coupling efficiency.
    Experimental validation using high-throughput screening (HTS) validates computational predictions, reducing trial-and-error experimentation .

Advanced: How do structural variations in analogous pyrimidines affect biological activity, and how can contradictions in literature data be resolved?

A comparative analysis of structurally similar compounds reveals:

CompoundStructural VariationBiological Activity
4-(Chloro)phenyl pyrimidineSimpler substitution patternModerate antimicrobial
Sulfonamide derivativesMethylsulfonyl groupEnhanced antibiotic potency
Current compoundDichlorophenyl groupsUniquely high kinase inhibition
Contradictions in activity data (e.g., varying IC50 values) may arise from differences in assay conditions (e.g., pH, solvent). Standardized protocols (e.g., ICReDD’s reaction design framework) and meta-analyses of published datasets can reconcile discrepancies .

Advanced: What analytical techniques are critical for resolving structural ambiguities in this compound?

  • X-ray crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions in pyrimidines) .
  • Mass spectrometry (MS/MS) : Fragmentation patterns confirm substituent positions (e.g., distinguishing 2-chloro vs. 3-chloro isomers) .
  • 2D NMR (COSY, NOESY) : Assigns proton environments and detects π-stacking interactions between aryl groups .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

A systematic SAR study involves:

Analog synthesis : Vary substituents (e.g., replace Cl with F, adjust aryl group positions).

Biological assays : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR.

Data modeling : QSAR models correlate electronic parameters (Hammett constants) with activity.
For example, replacing 3,4-dichlorophenyl with a trifluoromethyl group (see PW7 analog) may enhance membrane permeability .

Advanced: What strategies address low yields in large-scale synthesis due to byproduct formation?

  • Design of Experiments (DoE) : Taguchi or Box-Behnken designs optimize temperature, catalyst loading, and solvent ratios.
  • In-line purification : Chromatography-coupled flow reactors remove impurities in real time.
  • Kinetic studies : Identify rate-limiting steps (e.g., dehalogenation) and adjust reaction times .

Basic: How is the purity of this compound validated for pharmacological studies?

  • HPLC-UV/ELS : Dual detection ensures >95% purity (UV for chromophores, ELS for non-UV-active impurities).
  • Elemental analysis : Confirms C/H/N/Cl ratios within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) : Detects solvent or moisture residues .

Advanced: What mechanistic insights explain its inhibitory activity against specific enzymes?

Molecular docking and MD simulations suggest:

  • Hydrogen bonding : The amine group interacts with catalytic residues (e.g., Asp86 in kinase ATP pockets).
  • Halogen bonding : Chlorine atoms form interactions with backbone carbonyls.
  • Hydrophobic effects : Dichlorophenyl groups occupy hydrophobic subpockets.
    Experimental validation via mutagenesis (e.g., Ala scanning) confirms key binding residues .

Advanced: How can researchers reconcile conflicting data on its solubility and stability in different solvents?

  • Solubility parameters : Hansen solubility parameters (δ) predict compatibility with DMSO > DMF > ethanol.
  • Accelerated stability studies : HPLC monitors degradation under stress conditions (e.g., 40°C/75% RH).
  • Co-solvency approaches : Use cyclodextrins or ionic liquids to enhance aqueous solubility without hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.